molecular formula C17H14ClN3O3S B2734719 N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide CAS No. 1421522-43-1

N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide

Cat. No.: B2734719
CAS No.: 1421522-43-1
M. Wt: 375.83
InChI Key: JZWMNVKWYMRDGA-UHFFFAOYSA-N
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Description

“N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar pyrimidine ring. In a related compound, the S atom is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom . The essentially planar pyrimidine ring forms a dihedral angle with the benzene ring .


Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Scientific Research Applications

1. Spectroscopic and Structural Investigation

A study by Mansour and Ghani (2013) focuses on the structural analysis of a similar compound, exploring its molecular structure, vibrational frequencies, and electronic structures through DFT/B3LYP and HF methods. This research provides insights into the stability of molecules arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds, which are crucial for understanding the chemical properties and potential applications of N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide in various scientific fields (Mansour & Ghani, 2013).

2. Antimicrobial and Antituberculosis Activity

Ghorab et al. (2017) synthesized novel thiourea derivatives bearing the benzenesulfonamide moiety and evaluated their activity against Mycobacterium tuberculosis. Their findings highlight the antimycobacterial potential of these compounds, indicating the role of this compound derivatives in developing new antituberculosis drugs (Ghorab et al., 2017).

3. Carbonic Anhydrase Inhibition for Glaucoma Treatment

Casini et al. (2002) investigated derivatives of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide for their inhibition of carbonic anhydrase isozymes, targeting the treatment of glaucoma. These compounds demonstrated potent inhibition of isozymes involved in aqueous humor secretion, suggesting their potential application in developing topical antiglaucoma therapies (Casini et al., 2002).

Mechanism of Action

While the specific mechanism of action for “N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide” is not available, pyrimidine derivatives are known to exert their biological potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Properties

IUPAC Name

2-chloro-N-(6-phenylmethoxypyrimidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-14-8-4-5-9-15(14)25(22,23)21-16-10-17(20-12-19-16)24-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWMNVKWYMRDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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